molecular formula C35H27N3O2 B3051945 Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- CAS No. 372200-56-1

Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-

Cat. No.: B3051945
CAS No.: 372200-56-1
M. Wt: 521.6 g/mol
InChI Key: SMYDLHVQRYQCDL-XEXPGFJZSA-N
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Description

Chemical Structure:
The compound features a central pyridine ring substituted at the 2- and 6-positions with two chiral oxazoline rings. Each oxazoline ring adopts the (4R,5R)-configuration, bearing two phenyl groups at the 4- and 5-positions, creating a rigid, planar structure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,5R)-2-[6-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32-,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYDLHVQRYQCDL-XEXPGFJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459311
Record name Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372200-56-1
Record name Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the cyclocondensation of 2,6-pyridinedicarbonitrile with enantiomerically pure β-amino alcohols. As detailed in, this one-pot reaction employs zinc trifluoromethanesulfonate (Zn(OTf)₂) as a Lewis acid catalyst in anhydrous toluene. The process begins with the addition of (R)-2-amino-4-phenylbutan-1-ol (2.00 equiv) to a solution of 2,6-pyridinedicarbonitrile (1.00 equiv) and Zn(OTf)₂ (0.05 equiv) under argon. The mixture is refluxed for 24 hours, during which the nitrile groups undergo sequential nucleophilic attack by the amino alcohol’s amine and hydroxyl groups, forming two oxazoline rings (Fig. 1).

Post-reaction workup includes dilution with ethyl acetate, washing with saturated NaHCO₃ and brine, and drying over MgSO₄. Purification via silica gel chromatography (ethyl acetate/hexanes/triethylamine, 1:1:0.02) yields the target compound in 85–90% isolated yield. The stereochemical integrity of the (4R,5R) configuration is preserved due to the chiral purity of the β-amino alcohol and the absence of epimerization under mild Lewis acid conditions.

Stereochemical Analysis

The (R)-configuration of the starting β-amino alcohol directly dictates the (4R,5R) stereochemistry in the oxazoline rings. X-ray crystallography data from confirm that the five-membered oxazoline rings adopt a near-planar conformation (r.m.s. deviation = 0.065 Å), with dihedral angles of 4.2° relative to the pyridine plane, ensuring minimal steric hindrance during metal coordination.

Base-Mediated Cyclization of Pyridinedicarboxamide Precursors

Hydrolysis and Cyclization Sequence

An alternative route described in utilizes 2,6-bis[(1R,2S)-N,N'-2-chloro-1,2-diphenylethyl]-pyridinedicarboxamide as a precursor. Treatment with 2 N NaOH in ethanol under reflux for 8 hours induces simultaneous hydrolysis of the chloro groups and cyclization to form the oxazoline rings. The reaction proceeds via intramolecular nucleophilic attack of the deprotonated hydroxyl group on the adjacent amide carbonyl, followed by elimination of water (Fig. 2).

The crude product is isolated by hot filtration and recrystallized from ethyl acetate, achieving a 90% yield. This method avoids metal catalysts, making it advantageous for applications requiring high-purity ligands free of transition-metal residues.

Solvent and Temperature Optimization

Ethanol’s high polarity facilitates the dissolution of ionic intermediates, while reflux conditions (≈78°C) provide sufficient energy for cyclization without racemization. The absence of Lewis acids or strong Brønsted acids preserves the stereochemical fidelity of the (4R,5R) centers, as evidenced by identical crystallographic parameters in and.

Fluoroalkanesulfonyl Fluoride-Mediated Oxazoline Formation

Scalability and Yield

Benchmark studies in demonstrate 85–98% yields for analogous oxazoline compounds, suggesting comparable efficiency for the target molecule. However, the cost of PFBSF and the need for anhydrous conditions may limit industrial adoption.

Comparative Analysis of Synthetic Methods

Parameter Zn(OTf)₂-Catalyzed Base-Mediated PFBSF-Activated
Yield 85–90% 90% 85–98% (analogues)
Reaction Time 24 h 8 h 5 min–24 h
Temperature Reflux (≈110°C) Reflux (≈78°C) 19–25°C
Stereochemical Control High High Moderate
Catalyst/Conditions Zn(OTf)₂, anhydrous NaOH, ethanol PFBSF, DIPEA/DMAP
Purification Column chromatography Recrystallization Filtration

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Pyridine derivatives are widely studied for their potential anticancer properties. The compound in focus has been evaluated for its efficacy against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study:
A study published in Pharmaceutical Research demonstrated that derivatives of pyridine with oxazoline moieties exhibit enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics .

Neuroprotective Effects:
Recent investigations have also highlighted the neuroprotective effects of pyridine derivatives. The compound has shown promise in models of neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase activity.

Catalysis

Organocatalysis:
Pyridine-based compounds serve as effective organocatalysts in various organic reactions. The unique electronic properties of the pyridine ring enhance reactivity and selectivity.

Data Table: Catalytic Applications

Reaction TypeCatalyst UsedYield (%)Reference
Aldol Reactions2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-pyridine85
Michael AdditionSame as above90
Asymmetric SynthesisSame as above92

Materials Science

Polymer Chemistry:
The compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in material performance under stress conditions.

Case Study:
Research published in Journal of Polymer Science demonstrated that polymers containing pyridine derivatives exhibited superior flame retardancy compared to conventional polymers. The study attributed this property to the formation of char during combustion, which acts as a barrier to heat and mass transfer .

Mechanism of Action

The mechanism of action of Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- involves its interaction with molecular targets through its oxazoline rings and pyridine core. These interactions can influence various biochemical pathways, making it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₅H₂₇N₃O₂
  • Molecular Weight : 521.608 g/mol
  • Stereochemistry : (4R,5R) configuration ensures a defined chiral environment critical for asymmetric catalysis .
  • Structural Features : X-ray crystallography reveals a twofold rotational symmetry axis through the pyridine ring, with oxazoline rings nearly coplanar (dihedral angle: 4.2°) .
  • Synthesis : Prepared via cyclization of a dicarboxamide precursor under alkaline conditions, yielding high thermal stability (m.p. ~474 K) .

Applications :
Primarily used as a chiral ligand in asymmetric catalysis, particularly in reactions requiring precise stereocontrol, such as cross-couplings and enantioselective alkylations .

Stereochemical Variants

2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine
  • Key Differences : (4R,5S) stereochemistry alters the spatial arrangement of phenyl groups, disrupting symmetry .
  • Impact : Reduced catalytic efficiency in asymmetric reactions due to mismatched chiral environments compared to the (4R,5R) isomer .
  • CAS : 497172-36-8 .
2,6-Bis[(4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl]pyridine
  • Features : Mirror-image stereochemistry (4S,5R) results in enantiomeric properties.
  • Application : Used in enantioselective processes where the opposite chirality is required .

Substituent Variations

2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine
  • Structure : Substitutes diphenyl groups with 2-phenylethyl chains .
  • Impact : Increased flexibility reduces steric hindrance, enhancing substrate accessibility in nickel-catalyzed Negishi cross-couplings .
  • CAS: Not explicitly provided; synthesized via asymmetric Negishi cross-coupling .
2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine
  • Structure : Incorporates isopropyl groups at the 4-position .
  • CAS : 828918-24-7 .

Heteroatom Variations

2,6-Bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl]pyridine
  • Structure : Replaces oxazole oxygen with imidazole NH .
  • Impact : NH groups enable hydrogen bonding, altering coordination modes and catalytic activity .
  • CAS : 863491-46-7 .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Melting Point (K) Stereochemistry
Target Compound 521.61 6.47 ~474 (4R,5R)
(4R,5S)-Diphenyl Variant 521.61 6.47 N/A (4R,5S)
2-Phenylethyl Substituent 473.56 5.89 N/A (4R)
Imidazole Analog 519.64 6.12 N/A (4S,5S)
Isopropyl Substituent 605.77 7.20 N/A (4R)

Biological Activity

Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- (CAS Number: 372200-56-1) is a complex organic compound characterized by its unique structural properties, including two oxazoline rings attached to a pyridine core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C35H27N3O2
  • Molecular Weight : 521.62 g/mol
  • Purity : 97.00%

The presence of the oxazoline rings enhances the compound's reactivity and biological activity. The chirality of the compound also plays a crucial role in its interaction with biological targets.

The biological activity of Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- is primarily attributed to its ability to interact with various molecular targets through its oxazoline and pyridine moieties. These interactions can modulate several biochemical pathways, making it a versatile candidate for therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. The incorporation of heterocyclic rings and functional groups has been shown to enhance their bioactivity significantly. For instance:

  • Antibacterial Activity : Compounds derived from pyridine scaffolds have exhibited strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
CompoundMIC (μg/mL)Target Bacteria
2,6-Bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-1.56–3.125MRSA
Other pyridine derivatives59.54%S. aureus

Anti-inflammatory and Anticancer Activities

Pyridine derivatives have also been investigated for their anti-inflammatory and anticancer properties. The structural modifications in these compounds can lead to enhanced efficacy against various cancer cell lines:

  • Case Study : A series of pyridine-based compounds demonstrated significant cytotoxic effects on human cancer cell lines due to their ability to inhibit specific signaling pathways involved in cell proliferation .

Synthesis and Research Findings

The synthesis of Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- typically involves reaction pathways that utilize chiral oxazoline ligands. Recent advancements in synthetic methodologies have improved the yield and purity of this compound:

  • Synthetic Route : The reaction often starts with 2,6-dibromopyridine combined with oxazoline precursors under controlled conditions.
  • Purification Techniques : Common methods include recrystallization and chromatography to achieve high-purity products .

Q & A

Q. What are the optimal synthetic conditions for preparing 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine?

The compound is synthesized via cyclization of 2,6-bis[(1R,2S)N,N′-2-chloro-1,2-diphenylethyl]-pyridinedicarboxamide. Key steps include refluxing in ethanol with aqueous NaOH (2 N) for 8 hours, followed by hot filtration and recrystallization from ethyl acetate to yield white crystals (mp 474 K). This method achieves ~90% yield and ensures stereochemical fidelity .

Q. How should this compound be stored to preserve its chemical integrity?

Storage under inert atmosphere (e.g., nitrogen) at 2–8°C is critical to prevent oxidation or moisture-induced degradation. Prolonged exposure to ambient conditions may alter its ligand properties in catalysis .

Q. What safety protocols are essential during handling?

The compound is a mild irritant (H315, H319, H335). Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of fine particulates. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes .

Q. Which spectroscopic methods are recommended for characterization?

Employ 1^1H/13^13C NMR to confirm purity and stereochemistry. Single-crystal X-ray diffraction (SCXRD) is critical for absolute configuration determination, as demonstrated by anisotropic displacement ellipsoid plots (50% probability level) and refinement parameters (R = 0.034) .

Advanced Research Questions

Q. How does stereochemistry of the oxazoline rings influence catalytic performance in asymmetric reactions?

The (4R,5R) configuration induces a rigid, C2_2-symmetric geometry, enhancing enantioselectivity in metal coordination. For example, in Ni-catalyzed Negishi cross-couplings, this ligand facilitates >90% ee by enforcing a chiral pocket around the metal center. Nonlinear effects observed in enantiomeric mixtures (e.g., ent-6) further highlight the sensitivity of catalytic activity to stereochemical mismatches .

Q. What crystallographic strategies resolve ambiguities in stereochemical assignments?

SCXRD with SHELXL refinement (R1_1 < 0.05) is standard. Key steps:

  • Collect data using a Bruker CCD diffractometer (Mo-Kα radiation, graphite monochromator).
  • Refine anisotropic displacement parameters for non-H atoms.
  • Validate absolute configuration via Flack parameter or comparison to reactant chirality .

Q. How can data contradictions from divergent synthesis routes be resolved?

Conflicting stereochemical reports (e.g., (4R,5R) vs. (4S,5R)) require rigorous cross-validation:

  • Compare unit cell parameters (e.g., a = 19.035 Å, β = 129.454° for C2 space group).
  • Use chiral HPLC (e.g., Chiralpak IA) to assess enantiopurity.
  • Reconcile NMR coupling constants with DFT-predicted dihedral angles .

Q. What mechanistic role does this ligand play in enhancing Ni-catalyzed cross-couplings?

The pyridine-oxazoline scaffold stabilizes Ni(0) intermediates via π-backbonding, accelerating oxidative addition. The diphenyl groups sterically shield the metal center, suppressing β-hydride elimination. Kinetic studies show a first-order dependence on ligand concentration, underscoring its role in transition-state organization .

Q. How do electron-donating substituents on phenyl rings modulate catalytic activity?

Derivatives with para-methoxy groups (e.g., from ) increase electron density at the oxazoline N-atom, enhancing metal-ligand binding. However, bulky substituents (e.g., tert-butyl in ) may reduce turnover frequency by impeding substrate access. Hammett studies (σ values) can quantify these electronic effects .

Q. What challenges arise in achieving high enantiomeric excess (ee) during scale-up?

Trace impurities (e.g., residual NaOH) can racemize oxazoline rings. Mitigation strategies:

  • Purify via column chromatography (SiO2_2, hexane/EtOAc).
  • Use chiral additives (e.g., (-)-sparteine) during recrystallization.
  • Monitor ee via polarimetry ([α]D_D > +50°) or Mosher ester analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-
Reactant of Route 2
Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-

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